3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. It is known for its potential use in pharmaceuticals and laboratory experiments. This compound acts as a gamma-aminobutyric acid (GABA) modulator, affecting the GABA receptor-ionophore complex.
Mechanism of Action
Target of Action
The primary target of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This compound acts as a GABA modulator , affecting the function of GABA-A receptors .
Mode of Action
It interacts with at least three allosteric sites on the GABA-A receptors . It increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA-A receptors affects the neurotransmission process . By modulating the activity of the GABA-A receptors, it influences the chloride ion flow across the neuronal cell membranes . This modulation can affect various biochemical pathways and their downstream effects, including the regulation of neuronal excitability and the induction of sedative and anxiolytic effects .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The modulation of GABA-A receptors by this compound can result in various molecular and cellular effects. It can lead to an increase in the frequency of chloride channel opening, resulting in hyperpolarization of neurons and decreased neuronal excitability . This can lead to sedative and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 15 mol% hexachloroplatinic acid (H2PtCl6) in refluxing tetrahydrofuran (THF), yielding the desired product in varying yields (59-86%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction could produce more reduced forms.
Scientific Research Applications
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on GABA receptors and potential neuropharmacological properties.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABAergic activity.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepine derivatives .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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